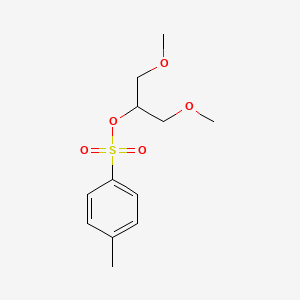

1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-10-4-6-12(7-5-10)18(13,14)17-11(8-15-2)9-16-3/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONXBTYTMQIMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epichlorohydrin-Based Synthesis

A modified epichlorohydrin alkylation method involves reacting epichlorohydrin with methanol under basic conditions. In this approach, sodium hydroxide (NaOH) facilitates the nucleophilic opening of the epoxide ring, yielding 1,3-dimethoxypropan-2-ol. The reaction proceeds at ambient temperature over 12–24 hours, with methanol acting as both the solvent and nucleophile. Typical yields range from 65% to 75%, depending on the purity of reagents and reaction monitoring.

Reaction Conditions

-

Epichlorohydrin : 1.0 equiv

-

Methanol : 5.0 equiv (solvent and reactant)

-

NaOH : 1.2 equiv

-

Temperature : 25–30°C

-

Time : 12–24 hours

This method is favored for its scalability and minimal byproduct formation, though purification via fractional distillation is often required to isolate the diol.

Tosylation of 1,3-Dimethoxypropan-2-ol

The conversion of 1,3-dimethoxypropan-2-ol to its 4-methylbenzenesulfonate derivative involves a nucleophilic substitution reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride). Two distinct methodologies have been reported, differing in base selection and solvent systems.

Potassium Hydroxide-Mediated Tosylation

A high-yielding procedure employs potassium hydroxide (KOH) as the base in tetrahydrofuran (THF). The diol reacts with tosyl chloride in a 1:3 molar ratio, with KOH (8.0 equiv) deprotonating the hydroxyl groups to enhance nucleophilicity. The reaction is conducted at 0°C initially, followed by gradual warming to room temperature over 12 hours.

Procedure

-

Charge : 1,3-dimethoxypropan-2-ol (1.0 equiv), THF (10 mL/g substrate)

-

Base : KOH (8.0 equiv) added portionwise at 0°C

-

Tosyl chloride : 3.0 equiv in THF, added dropwise

-

Stirring : 30 minutes at 0°C, then 12 hours at 25°C

-

Workup : Quench with water, extract with dichloromethane (3×), dry over Na₂SO₄

-

Purification : Silica gel chromatography (PE:EA = 10:1)

This method achieves a 95% isolated yield, with the product characterized by ¹H NMR (δ 7.13–7.06 ppm for aromatic protons) and ¹³C NMR (δ 133.88 ppm for tosyl carbons).

Triethylamine/DMAP-Catalyzed Tosylation

An alternative approach utilizes triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). While originally developed for benzoylation, this method adapts well to tosylation. DMAP accelerates the reaction by stabilizing the transition state, enabling completion within 6 hours at 25°C.

Reaction Parameters

-

Solvent : DCM (15 mL/g substrate)

-

Base : Et₃N (3.0 equiv)

-

Catalyst : DMAP (0.1 equiv)

-

Tosyl chloride : 1.5 equiv

-

Yield : 85–90%

Comparative studies indicate that the KOH/THF system provides higher yields (95% vs. 85–90%) but requires longer reaction times.

Physicochemical Characterization Data

The table below summarizes key properties of 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate:

Mechanistic Insights and Optimization

Base Selection Impact

The choice of base significantly influences reaction efficiency. KOH, a strong inorganic base, ensures complete deprotonation of the diol but necessitates anhydrous conditions to prevent hydrolysis of tosyl chloride. In contrast, Et₃N offers milder conditions but may leave residual hydroxyl groups unreacted, necessitating excess tosyl chloride.

Solvent Effects

THF’s aprotic nature stabilizes the alkoxide intermediate, favoring SN2 displacement. Polar aprotic solvents like DMF are avoided due to competitive side reactions with tosyl chloride.

Industrial-Scale Considerations

For kilogram-scale production, the KOH/THF method is preferred due to:

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxypropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,3-dimethoxypropan-2-ol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine derivative of the original compound.

Hydrolysis: The major products are 1,3-dimethoxypropan-2-ol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

1.1. Therapeutic Uses

Research has identified 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate as a compound with potential therapeutic applications. Specifically, it has been studied for its ability to modulate protein kinase activity, particularly CDK9, which is implicated in several diseases including cancer and inflammatory conditions. The compound shows promise in treating:

- Cancer : It has been linked to the treatment of various cancers such as bladder, breast, and colorectal cancers by inhibiting CDK9 activity .

- Inflammatory Diseases : The compound may also be effective against conditions like rheumatoid arthritis and lupus by modulating inflammatory pathways .

Case Study: Cancer Treatment

A study published in a patent application illustrates the synthesis of compounds similar to this compound and their efficacy in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction when administered at therapeutic doses .

2.1. Reagent in Chemical Reactions

In organic synthesis, this compound serves as an important reagent for various transformations:

- Alkylation Reactions : It can be used for alkylating phenols and amines, providing a pathway to synthesize complex organic molecules.

- Protecting Group : This compound can act as a protecting group for alcohols during multi-step syntheses due to its stability under various reaction conditions.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation of Phenol | Toluene, reflux | 85 |

| Protection of Alcohol | Dry THF, room temperature | 90 |

| Deprotection | Aqueous acid treatment | >95 |

3.1. Use in Polymer Chemistry

In the field of polymer chemistry, sulfonate esters like this compound are utilized as intermediates for producing sulfonated polymers, which exhibit enhanced properties such as increased thermal stability and improved mechanical strength.

Mechanism of Action

The mechanism of action of 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as a sulfonate ester. Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate with related sulfonate esters, focusing on molecular structure, synthetic methods, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

a. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulfonate ()

- Structure : Features a dioxolane ring (cyclic ketal) and a methanesulfonate (mesylate) group.

- Methanesulfonate is a smaller leaving group than tosylate, which may alter reaction kinetics in substitution reactions.

- Synthetic Relevance : Often used in protecting-group chemistry due to its cyclic structure, unlike the target compound’s linear backbone .

b. 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-Methylbenzenesulfonate ()

- Structure : Contains a nitro-styryl-imidazole substituent linked to the tosylate via an ethyl group.

- Key Differences : The aromatic imidazole group enhances π-π stacking interactions, making this compound more suited for biological applications (e.g., enzyme inhibition) compared to the aliphatic dimethoxy target compound.

- Synthetic Method : Synthesized via tosylation of a preformed alcohol intermediate, similar to the target compound’s preparation but requiring additional steps to install the imidazole moiety .

c. Propane-1,3-diyl bis(4-Methylbenzenesulfonate) ()

- Structure : A di-tosylate with two tosylate groups on a propane backbone.

- Key Differences: The dual leaving groups enable crosslinking reactions, contrasting with the mono-tosylate target compound’s role in single substitution reactions. Higher molecular weight (MW ≈ 406 g/mol) reduces solubility in polar solvents compared to the target compound (estimated MW ≈ 300 g/mol) .

d. Valbenazine Ditosylate ()

- Structure: A complex bis-tosylate salt of a tetrahydroisoquinoline derivative.

- Key Differences: The ditosylate configuration increases ionic character, enhancing water solubility for pharmaceutical use (e.g., as a dopamine regulator). The target compound’s neutral mono-tosylate structure lacks such ionic properties, limiting its direct biomedical utility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Stability Considerations |

|---|---|---|---|---|

| 1,3-Dimethoxypropan-2-yl tosylate | ~300 | Methoxy, Tosylate | Moderate in polar aprotic solvents | Stable under anhydrous conditions |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl mesylate | ~220 | Dioxolane, Mesylate | Low in water, high in ethers | Sensitive to acidic hydrolysis |

| Propane-1,3-diyl bis-tosylate | ~406 | Bis-Tosylate | Low in polar solvents | Prone to hydrolysis at high temps |

| Valbenazine ditosylate | ~763 | Tosylate salt, Isoquinoline | High in aqueous buffers | Stable in acidic formulations |

Biological Activity

1,3-Dimethoxypropan-2-yl 4-methylbenzenesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and as a chemical intermediate in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains methoxy groups and a sulfonate moiety, which may influence its solubility and reactivity.

- Molecular Formula : C₁₁H₁₄O₄S

- CAS Number : 85608-70-4

The biological activity of this compound is primarily linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer progression.

Key Mechanisms:

- CDK Inhibition : The compound has shown promise as a selective inhibitor of CDK9, which plays a pivotal role in transcription regulation. Inhibition of CDK9 can lead to apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl1 .

- Impact on Cell Cycle : By interfering with CDK activity, this compound may disrupt the normal progression of the cell cycle, potentially leading to cell death in rapidly dividing tumor cells .

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

| Study | Cell Line | Observed Effects |

|---|---|---|

| HeLa | Induced apoptosis at micromolar concentrations. | |

| MCF7 | Inhibited proliferation significantly over 48 hours. | |

| A549 | Reduced viability by over 50% at higher doses. |

Case Studies

One notable case study involved the administration of this compound in a preclinical model of lung cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through CDK inhibition .

Applications in Drug Development

Given its biological activity, this compound is being explored for its potential use in drug development:

- Antineoplastic Agents : Researchers are investigating its efficacy as part of combination therapies aimed at overcoming resistance to conventional chemotherapy .

- Pharmaceutical Formulations : Its properties as a sulfonate may enhance the bioavailability of other active pharmaceutical ingredients when used as an excipient or solubilizing agent.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate, and how can reaction efficiency be maximized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution, where 1,3-dimethoxypropan-2-ol reacts with 4-methylbenzenesulfonyl chloride under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis of the tosyl group) .

- Solvent: Use anhydrous dichloromethane or tetrahydrofuran to enhance reagent solubility and avoid moisture interference.

- Catalyst: Add a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction to completion.

Purification: Post-reaction, extract the product via liquid-liquid separation, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity material .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Analyze and NMR to verify the dimethoxypropan-2-yl backbone (e.g., methoxy proton singlet at δ 3.3–3.5 ppm) and tosyl aromatic signals (δ 7.2–7.8 ppm) .

- IR Spectroscopy: Confirm sulfonate ester formation (S=O stretching at ~1350 cm) and methoxy C-O bonds (~1100 cm) .

- Mass Spectrometry: Use ESI-MS or MALDI-TOF to validate the molecular ion peak (expected m/z for CHOS: ~288.1) .

- HPLC: Employ a C18 column with methanol/buffer mobile phase (65:35 ratio, pH 4.6) to assess purity >98% .

Advanced: What experimental strategies can address contradictory data in the compound’s stability under varying pH conditions?

Methodological Answer:

Contradictions in stability studies often arise from solvent choice or buffer interactions. To resolve this:

- Buffer Selection: Use sodium acetate/1-octanesulfonate buffer (pH 4.6) to mimic physiological conditions and prevent sulfonate ester hydrolysis .

- Kinetic Studies: Perform accelerated degradation tests at 40–60°C and extrapolate data using the Arrhenius equation to predict shelf-life under standard conditions.

- Analytical Cross-Validation: Compare HPLC, NMR, and titrimetric data to distinguish between hydrolysis byproducts and intact compound .

Advanced: How does the electronic nature of the tosyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The tosyl group acts as an excellent leaving group due to its strong electron-withdrawing sulfonyl moiety. Key considerations:

- Leaving Group Ability: The sulfonate’s resonance stabilization lowers the activation energy for S2 reactions, facilitating displacement by nucleophiles (e.g., azides, amines) .

- Steric Effects: The bulky 4-methylbenzenesulfonyl group may hinder backside attack in S2 mechanisms, favoring S1 pathways in polar protic solvents.

- Experimental Design: Use kinetic isotope effects or Hammett plots to quantify electronic vs. steric contributions .

Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or membranes)?

Methodological Answer:

- Molecular Docking: Employ software like AutoDock to predict binding affinities with target proteins, focusing on sulfonate ester interactions with catalytic residues .

- Fluorescence Quenching: Label the compound with a fluorophore (e.g., dansyl chloride) and monitor quenching upon binding to lipid bilayers or serum albumin .

- In Vitro Assays: Test cytotoxicity using MTT assays on cell lines (e.g., HeLa) and compare with control sulfonates to establish structure-activity relationships .

Basic: What are the key solubility properties of this compound, and how do they affect reaction design?

Methodological Answer:

- Solubility Profile: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. This necessitates phase-transfer catalysts (e.g., tetrabutylammonium bromide) for aqueous-organic biphasic reactions .

- Solvent Optimization: Pre-screen solvents using Hansen solubility parameters to identify ideal media for catalytic reactions or crystallization .

Advanced: How can researchers mitigate racemization during asymmetric synthesis using this sulfonate ester?

Methodological Answer:

- Chiral Auxiliaries: Incorporate enantiopure ligands (e.g., BINAP) to stabilize transition states and suppress racemization .

- Low-Temperature Conditions: Conduct reactions at –20°C to reduce kinetic energy and disfavor stereochemical scrambling .

- Analytical Monitoring: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluent to track enantiomeric excess during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.